molecular formula C11H8F3NO2S B6351515 2-(2-Trifluoromethylthio-ethyl)-isoindole-1,3-dione, 97% CAS No. 1408279-16-2

2-(2-Trifluoromethylthio-ethyl)-isoindole-1,3-dione, 97%

Cat. No. B6351515
CAS RN: 1408279-16-2
M. Wt: 275.25 g/mol
InChI Key: KQMBJIXDYDMSKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Trifluoromethylthio-ethyl)-isoindole-1,3-dione, also known as TFEI, is a heterocyclic compound that has a wide range of scientific research applications. TFEI has been used in various fields such as organic synthesis, medicinal chemistry, and drug discovery due to its unique properties.

Mechanism of Action

2-(2-Trifluoromethylthio-ethyl)-isoindole-1,3-dione, 97% has been found to have a number of interesting mechanisms of action. It has been found to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. 2-(2-Trifluoromethylthio-ethyl)-isoindole-1,3-dione, 97% has also been found to act as an inhibitor of the enzyme thymidylate synthase (TYMS), which is involved in the synthesis of thymidine. In addition, 2-(2-Trifluoromethylthio-ethyl)-isoindole-1,3-dione, 97% has been found to act as an inhibitor of the enzyme monoamine oxidase (MAO), which is involved in the metabolism of monoamine neurotransmitters.
Biochemical and Physiological Effects
2-(2-Trifluoromethylthio-ethyl)-isoindole-1,3-dione, 97% has been found to have a number of biochemical and physiological effects. It has been found to have anti-inflammatory, analgesic, and antipyretic effects. In addition, 2-(2-Trifluoromethylthio-ethyl)-isoindole-1,3-dione, 97% has been found to possess antioxidant, antifungal, and antimicrobial properties. It has also been found to possess anti-cancer activity, as well as the ability to modulate the immune system.

Advantages and Limitations for Lab Experiments

2-(2-Trifluoromethylthio-ethyl)-isoindole-1,3-dione, 97% has a number of advantages and limitations for lab experiments. One of the major advantages of using 2-(2-Trifluoromethylthio-ethyl)-isoindole-1,3-dione, 97% is that it is a highly versatile compound, which can be used in a variety of scientific research applications. In addition, 2-(2-Trifluoromethylthio-ethyl)-isoindole-1,3-dione, 97% is relatively easy to synthesize using a number of methods. However, one of the major limitations of using 2-(2-Trifluoromethylthio-ethyl)-isoindole-1,3-dione, 97% is that it is a relatively expensive compound, which can limit its use in certain experiments.

Future Directions

There are a number of potential future directions for 2-(2-Trifluoromethylthio-ethyl)-isoindole-1,3-dione, 97% research. One potential direction is to further explore its anti-cancer activity, as well as its ability to modulate the immune system. Another potential direction is to explore its potential as a therapeutic agent, as well as its potential to be used in the development of new drugs. In addition, further research into its mechanisms of action, as well as its biochemical and physiological effects, could lead to a better understanding of its potential applications. Finally, further research into its synthesis methods could lead to the development of more efficient and cost-effective methods of producing 2-(2-Trifluoromethylthio-ethyl)-isoindole-1,3-dione, 97%.

Synthesis Methods

2-(2-Trifluoromethylthio-ethyl)-isoindole-1,3-dione, 97% can be synthesized using a number of methods, such as the Wittig-Knorr reaction, the Grignard reaction, and the Ugi reaction. The Wittig-Knorr reaction is a two-step process that involves the formation of an oxaphosphetane intermediate and its subsequent reaction with an electrophile. The Grignard reaction is a one-step process that involves the nucleophilic addition of a Grignard reagent to an aldehyde or ketone. The Ugi reaction is a one-step process that involves the condensation of an aldehyde, a carboxylic acid, and an amine to form an isoindole. All of these methods can be used to synthesize 2-(2-Trifluoromethylthio-ethyl)-isoindole-1,3-dione, 97% in high yields.

Scientific Research Applications

2-(2-Trifluoromethylthio-ethyl)-isoindole-1,3-dione, 97% has been used in a number of scientific research applications. It has been used as a building block in organic synthesis, as a ligand in medicinal chemistry, and as a scaffold in drug discovery. 2-(2-Trifluoromethylthio-ethyl)-isoindole-1,3-dione, 97% has also been used as a catalyst in the synthesis of various compounds, such as amides, esters, and amino acids. In addition, 2-(2-Trifluoromethylthio-ethyl)-isoindole-1,3-dione, 97% has been used as a fluorescent probe for imaging and sensing.

properties

IUPAC Name

2-[2-(trifluoromethylsulfanyl)ethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3NO2S/c12-11(13,14)18-6-5-15-9(16)7-3-1-2-4-8(7)10(15)17/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQMBJIXDYDMSKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCSC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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